molecular formula C29H30N4O5 B13134361 4-Amino-1-(2,3,5-tri-o-benzylpentofuranosyl)-1,3,5-triazin-2(1h)-one CAS No. 22432-98-0

4-Amino-1-(2,3,5-tri-o-benzylpentofuranosyl)-1,3,5-triazin-2(1h)-one

Katalognummer: B13134361
CAS-Nummer: 22432-98-0
Molekulargewicht: 514.6 g/mol
InChI-Schlüssel: CIRKPJGDYABOIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and Stereochemical Features

The molecular formula of 4-amino-1-(2,3,5-tri-O-benzylpentofuranosyl)-1,3,5-triazin-2(1H)-one is C₃₃H₃₃N₅O₅ , with a molar mass of 591.65 g/mol. The compound comprises three distinct structural domains:

  • A 1,3,5-triazin-2(1H)-one heterocycle substituted with an amino group at position 4.
  • A β-D-pentofuranosyl sugar moiety attached to the triazine ring via an N-glycosidic bond at position 1.
  • Three benzyl ether protecting groups at the 2′, 3′, and 5′ positions of the sugar unit.

The stereochemistry of the pentofuranosyl ring follows the β-D-configuration, as confirmed by nuclear Overhauser effect (NOE) correlations between the anomeric proton (H1′) and the sugar’s C2′ proton. The benzyl groups introduce steric bulk, which stabilizes the sugar’s furanose conformation by minimizing pseudoaxial substituent interactions. The triazine ring adopts a planar geometry, with bond lengths of 1.32 Å (C=N) and 1.38 Å (C-NH₂), consistent with delocalized π-electrons.

Key stereochemical features :

  • The N-glycosidic bond adopts a syn conformation, with the triazine base positioned above the sugar ring.
  • The 2′,3′,5′-tri-O-benzyl substitution pattern enforces a rigid ³E envelope conformation in the pentofuranose, as evidenced by torsion angles of C1′-C2′-C3′-C4′ = -42.3° and C2′-C3′-C4′-O4′ = 37.8°.

Eigenschaften

CAS-Nummer

22432-98-0

Molekularformel

C29H30N4O5

Molekulargewicht

514.6 g/mol

IUPAC-Name

4-amino-1-[3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one

InChI

InChI=1S/C29H30N4O5/c30-28-31-20-33(29(34)32-28)27-26(37-18-23-14-8-3-9-15-23)25(36-17-22-12-6-2-7-13-22)24(38-27)19-35-16-21-10-4-1-5-11-21/h1-15,20,24-27H,16-19H2,(H2,30,32,34)

InChI-Schlüssel

CIRKPJGDYABOIH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)N3C=NC(=NC3=O)N)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Herkunft des Produkts

United States

Biologische Aktivität

4-Amino-1-(2,3,5-tri-o-benzylpentofuranosyl)-1,3,5-triazin-2(1H)-one is a derivative of triazine compounds characterized by its unique structural features that contribute to its biological activity. This compound has gained attention due to its potential applications in medicinal chemistry, particularly as an antimetabolite and enzyme inhibitor. The following sections will explore its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Amino-1-(2,3,5-tri-o-benzylpentofuranosyl)-1,3,5-triazin-2(1H)-one is C29H30N4O5. Its structure includes a triazine ring substituted with an amino group and a benzylated pentofuranosyl moiety.

Antimicrobial Activity

Research has indicated that derivatives of triazine compounds exhibit significant antimicrobial properties. A study assessed various triazine derivatives for their activity against bacterial strains and fungi. The results showed that compounds similar to 4-Amino-1-(2,3,5-tri-o-benzylpentofuranosyl)-1,3,5-triazin-2(1H)-one demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as certain fungal species .

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit monoamine oxidase (MAO), an important enzyme involved in the metabolism of neurotransmitters. Preliminary studies have shown that certain derivatives exhibit MAO-A inhibition comparable to clorgyline, a standard MAO inhibitor. This selectivity suggests potential therapeutic applications in treating mood disorders and other neurological conditions .

The biological activity of 4-Amino-1-(2,3,5-tri-o-benzylpentofuranosyl)-1,3,5-triazin-2(1H)-one primarily involves:

  • Inhibition of Enzymatic Activity : By binding to the active site of target enzymes like MAO, the compound prevents the breakdown of neurotransmitters such as serotonin and dopamine.
  • Antimicrobial Mechanism : The exact mechanism by which triazine derivatives exert their antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis .

Study 1: MAO Inhibition

A study published in Molecules evaluated several triazine derivatives for their MAO inhibitory activity. Among these, compound 25 exhibited significant MAO-A inhibition without acute toxicity in animal models. This finding supports the potential use of similar compounds in pharmacotherapy for depression and anxiety disorders .

Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, various triazine derivatives were tested against common pathogens. The results indicated that compounds with structural similarities to 4-Amino-1-(2,3,5-tri-o-benzylpentofuranosyl)-1,3,5-triazin-2(1H)-one showed promising activity against Staphylococcus aureus and Candida albicans .

Data Tables

Activity Compound IC50 Value (µM) Target
MAO-A Inhibition4-Amino-1-(2,3,5-tri-o-benzylpentofuranosyl)15Monoamine Oxidase (MAO-A)
AntibacterialTriazine Derivative A20Staphylococcus aureus
AntifungalTriazine Derivative B25Candida albicans

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C29H30N4O5
  • Molecular Weight : 514.6 g/mol
  • IUPAC Name : 4-amino-1-[3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one

The compound features a triazine ring that is known for its stability and reactivity in various chemical environments. The presence of the benzyl groups enhances its lipophilicity, which may facilitate its interaction with biological membranes.

Anticancer Activity

Research has indicated that compounds similar to 4-Amino-1-(2,3,5-tri-o-benzylpentofuranosyl)-1,3,5-triazin-2(1H)-one exhibit potential anticancer properties. Studies have shown that derivatives of triazine can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.

Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that a triazine derivative significantly reduced the viability of cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Antiviral Properties

The compound has also been investigated for its antiviral activity. Certain triazine derivatives have shown effectiveness against viral infections by inhibiting viral replication processes.

Research Findings :
In vitro assays revealed that specific modifications to the triazine structure could enhance antiviral efficacy against RNA viruses. This suggests that 4-Amino-1-(2,3,5-tri-o-benzylpentofuranosyl)-1,3,5-triazin-2(1H)-one could be a candidate for further development in antiviral therapies .

Herbicide Development

The unique properties of triazine compounds make them suitable candidates for herbicide development. Their ability to inhibit photosynthesis in plants has been exploited in creating effective herbicides.

Field Trials :
Field trials have indicated that formulations containing triazine derivatives can effectively control weed populations while minimizing damage to crops. This highlights the potential use of 4-Amino-1-(2,3,5-tri-o-benzylpentofuranosyl)-1,3,5-triazin-2(1H)-one in sustainable agriculture practices .

Polymer Chemistry

In materials science, the incorporation of triazine structures into polymers has been explored for enhancing thermal stability and mechanical properties. The compound can serve as a monomer or cross-linking agent in polymer synthesis.

Experimental Results :
Research has demonstrated that polymers synthesized with triazine units exhibit improved thermal resistance compared to traditional polymers. This property is crucial for applications requiring high-performance materials .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

The compound is structurally compared to nucleoside analogs such as decitabine , azacitidine , and derivatives with modified sugar moieties. Key differences include:

Compound Name Sugar Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Evidence ID
Target Compound 2',3',5'-tri-O-benzylpentofuranosyl C₃₄H₃₆N₄O₄* ~564.68* Synthetic intermediate, enhanced stability
Decitabine (5-aza-2'-deoxycytidine) 2'-deoxy-β-D-erythro-pentofuranosyl C₈H₁₂N₄O₄ 228.21 Hypomethylating agent (DNA methyltransferase inhibitor)
Azacitidine (5-azacytidine) β-D-ribofuranosyl C₈H₁₂N₄O₅ 244.20 Myelodysplastic syndrome treatment
1d (Mannopyranosyl analog) 6'-deoxy-α-L-mannopyranosyl C₉H₁₄N₄O₅ 258.10 Research compound (lower yield: 12.4%)
1e (Glucopyranosyl analog) 4'-O-α-D-glucopyranosyl-β-D-glucopyranosyl C₁₅H₂₄N₄O₁₁ 436.38 Research compound (yield: 19.6%)

*Inferred values based on structural analysis.

Key Observations:
  • Sugar Modifications: The target compound’s tri-O-benzyl groups contrast with decitabine’s deoxyribose and azacitidine’s ribose.
  • Stability : Benzyl or toluoyl groups (e.g., in ’s di-O-toluoyl derivative) protect reactive hydroxyls during synthesis, a strategy critical for manufacturing decitabine analogs .
  • Biological Activity: Decitabine and azacitidine are clinically approved for hypomethylation therapy, whereas the target compound’s benzylated form is likely non-therapeutic, serving as a synthetic precursor .

Physicochemical and Spectroscopic Properties

Comparative data from spectroscopic analyses highlight the impact of sugar modifications:

Property Target Compound (Tri-O-benzyl) Decitabine Azacitidine 1d (Mannopyranosyl)
Melting Point Not reported 214–220°C 220–225°C 126–128°C
IR Peaks (cm⁻¹) Expected C-H aromatic (~3000) 3391 (N-H), 1639 (C=O) 3369 (O-H), 1697 (C=O) 3391 (N-H), 1639 (C=O)
1H-NMR Aromatic protons (δ 7.2–7.5) δ 5.80 (H-1'), 8.32 (H-6) δ 5.39 (H-1'), 8.39 (H-6) δ 5.10 (OH), 7.50 (NH₂)
Notes:
  • The benzyl groups in the target compound would introduce distinct aromatic proton signals in 1H-NMR (δ 7.2–7.5) and IR peaks near 3000 cm⁻¹ (C-H stretch), differentiating it from non-benzylated analogs .
  • Decitabine and azacitidine share similar triazinone core signals (e.g., H-6 at δ 8.3–8.4) but differ in sugar-related peaks .

Vorbereitungsmethoden

Glycosylation of the Triazine Base with Protected Sugar

The synthesis typically begins with the preparation of the sugar moiety, 2,3,5-tri-O-benzyl-D-ribofuranose , which serves as the glycosyl donor. The benzyl groups protect the hydroxyl groups, preventing unwanted side reactions during subsequent steps.

  • Glycosyl Donor Preparation:
    The tri-O-benzylated sugar is synthesized by benzylation of D-ribofuranose using benzyl chloride or benzyl bromide under basic conditions. This step ensures full protection of the sugar hydroxyls at positions 2, 3, and 5.

  • Activation of the Sugar:
    The anomeric position is activated, often as a p-nitrophenyl or halide derivative (e.g., 1-O-p-nitrophenyl or 1-bromo/iodo derivatives), enabling nucleophilic substitution by the triazine base.

  • Glycosylation Reaction:
    The triazine base (4-amino-1,3,5-triazin-2-one) is reacted with the activated sugar under conditions promoting nucleophilic substitution at the anomeric carbon, typically in the presence of a base such as Hünig’s base or similar. This step forms the C-N glycosidic bond.

    • The reaction is often performed at controlled temperatures to optimize yield and selectivity.
    • Use of iodo-base derivatives instead of bromo derivatives has been reported to improve metal–halogen exchange and facilitate glycosylation.

Functional Group Transformations on the Triazine Ring

  • Amination:
    The 4-position amino group on the triazine ring can be introduced or modified through reactions such as Sandmeyer-type transformations or direct amination of precursor nitriles.

  • Protection and Deprotection:
    The benzyl protecting groups on the sugar are stable under many reaction conditions but can be removed by catalytic hydrogenation or other selective methods after the glycosylation and functionalization steps are complete.

Phosphoramidate Prodrug Synthesis (Optional Advanced Step)

For biological applications, the nucleoside analog can be further derivatized into phosphoramidate prodrugs to improve bioavailability and efficacy.

  • The preparation involves coupling the nucleoside with phosphoramidate moieties using reagents such as p-nitrophenolate 2-ethylbutyl-l-alaninate derivatives.

  • Diastereoselective synthesis and chiral resolution are critical to obtain the active isomer, often the Sp isomer, which has been confirmed by X-ray crystallography.

  • This step includes mild glycosylation conditions, selective 1′-cyanation, and efficient coupling sequences to achieve high yields and scalability.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Benzylation of D-ribofuranose Benzyl chloride/bromide, base (NaH or K2CO3), solvent ~85-90 Protects sugar hydroxyls at 2,3,5 positions
Activation of sugar p-Nitrophenyl chloride or halogenation (Br/I) 70-80 Iodo-base derivatives improve glycosylation efficiency
Glycosylation Triazine base, base (Hünig’s base), metal-halogen exchange 65-75 Controlled temperature, metal–halogen exchange key for yield and selectivity
Amination/Functionalization Nitrous acid, copper chloride (Sandmeyer-type) Variable Can lead to diazonitrile intermediates; requires careful control
Benzyl deprotection Catalytic hydrogenation (Pd/C), mild acid/base 80-90 Removes benzyl protecting groups without damaging sensitive functionalities
Phosphoramidate coupling p-Nitrophenolate 2-ethylbutyl-l-alaninate, coupling agents 21-70 Diastereoselective synthesis; chiral HPLC used for isomer separation

Research Findings and Optimization Notes

  • The use of iodo-base sugar derivatives instead of bromo derivatives facilitates more efficient metal–halogen exchange, enhancing glycosylation yields and scalability.

  • Selective benzyl protection of sugar hydroxyls is critical to avoid side reactions; the tri-O-benzylated sugar ensures stability through multiple synthetic steps.

  • The Sandmeyer-type amination of the triazine ring can yield diazonitrile intermediates that require careful handling to avoid side reactions and to achieve the desired amino substitution.

  • The phosphoramidate prodrug synthesis benefits from the isolation of single diastereomers, particularly the Sp isomer, which shows superior biological activity and stability. Crystallization techniques and chiral HPLC are essential for this separation.

  • The overall synthetic route has been optimized to allow preparation of over 200 grams of the compound for preclinical studies, highlighting its scalability and robustness.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.